Elaidic Acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Punica granatum, Cynomorium songaricum, and other organisms with data available.

stereoisomer of oleic acid; RN given refers to parent cpd (E)-isomer; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058619 | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |

| Record name | Elaidic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-79-8, 2027-47-6, 112-80-1 | |

| Record name | Elaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-9-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elaidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 - 44 °C | |

| Record name | Oleic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Elaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has garnered significant scientific attention due to its implications for human health, particularly cardiovascular disease. As the trans isomer of oleic acid, its distinct stereochemistry confers unique physical, chemical, and biological properties that differentiate it from its cis counterpart. This technical guide provides a comprehensive overview of the core chemical structure and multifaceted properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of its interactions within biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

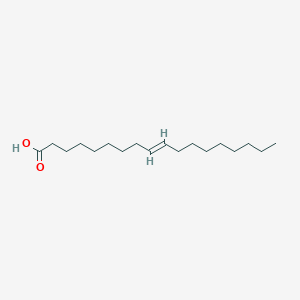

This compound is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂.[1] Its systematic IUPAC name is (E)-octadec-9-enoic acid. The defining feature of this compound is the presence of a double bond in the trans configuration between the ninth and tenth carbon atoms (C9 and C10) of its 18-carbon chain. This trans geometry results in a more linear and rigid molecular structure compared to the bent conformation of its cis isomer, oleic acid.[1] This structural difference is the primary determinant of its distinct physical and biological properties.

The structural formula of this compound is:

HOOC−(CH₂)₇−CH=CH−(CH₂)₇−CH₃[1][2]

This linear conformation allows this compound molecules to pack more closely together, leading to a higher melting point than oleic acid.

Caption: Chemical structure of this compound ((E)-octadec-9-enoic acid).

Physicochemical Properties

The distinct structural conformation of this compound gives rise to a unique set of physical and chemical properties, which are summarized in the table below.

| Property | Value | Reference(s) |

| Molar Mass | 282.46 g/mol | [1] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 288 °C at 100 mmHg | |

| Density | 0.8734 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in ethanol (B145695), DMSO, and dimethyl formamide. | |

| pKa | ~4.8 (apparent pKa can be higher due to self-association) |

Biological Properties and Signaling Pathways

This compound exerts a wide range of effects on biological systems, primarily through its incorporation into cellular membranes and its influence on various signaling pathways.

Effects on Cell Membranes

The linear structure of this compound allows it to be readily incorporated into the phospholipid bilayer of cell membranes. This incorporation can alter the physical properties of the membrane, leading to decreased fluidity and changes in the function of membrane-bound proteins. This alteration in membrane dynamics is thought to be a key mechanism underlying some of the adverse health effects of trans fatty acids.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

-

MAPK and NF-κB Signaling: In liver cells, this compound can induce inflammation by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] This activation leads to the production of pro-inflammatory cytokines.[3][4]

Caption: this compound-induced inflammatory signaling cascade.

-

Lipid Rafts and EGFR Signaling: this compound can integrate into cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[5] This localization can affect the signaling of receptors within these rafts, such as the Epidermal Growth Factor Receptor (EGFR), and has been linked to pro-metastatic signaling in colorectal cancer cells.[5]

-

NLRP3 Inflammasome Activation: In Kupffer cells, the resident macrophages of the liver, this compound can induce endoplasmic reticulum stress, leading to the activation of the NLRP3 inflammasome.[4] This is a key step in the inflammatory response.[4]

Caption: NLRP3 inflammasome activation by this compound in Kupffer cells.

Cardiovascular Effects

A significant body of research has linked the consumption of this compound and other trans fatty acids to an increased risk of cardiovascular disease. The mechanisms underlying this association are multifactorial and include:

-

Adverse Lipid Profile: this compound has been shown to increase levels of low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease levels of high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[6]

-

Inflammation and Oxidative Stress: As mentioned above, this compound promotes inflammatory pathways. It has also been shown to increase oxidative stress in vascular smooth muscle cells.

-

Endothelial Dysfunction: this compound can induce apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs), which can contribute to endothelial dysfunction, a key early event in the development of atherosclerosis.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines for studying the effects of this compound include:

-

HepG2 cells (human liver cancer cell line): Used to model hepatic lipid metabolism.[1][6]

-

HUVECs (human umbilical vein endothelial cells): Used to study endothelial function and apoptosis.[2]

-

RAW 264.7 cells (mouse macrophage cell line): Used to investigate macrophage function and inflammation.

-

Primary Kupffer cells: Isolated from liver tissue to study liver-specific inflammatory responses.[4]

-

-

Fatty Acid Preparation and Delivery: this compound is typically dissolved in a suitable solvent, such as ethanol or DMSO, and then complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in culture media. The final concentration of this compound used in experiments can range from micromolar to millimolar, depending on the specific research question.

Analysis of Cellular Responses

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2] HUVECs are incubated with this compound for a specified time, then harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which enters and stains the DNA of necrotic cells).[2]

-

Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using colorimetric or fluorometric assays.

-

-

Gene and Protein Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes involved in inflammation, lipid metabolism, and other relevant pathways.

-

Western Blotting: Used to detect and quantify the protein levels of specific signaling molecules, such as phosphorylated forms of MAPK proteins, to assess pathway activation.

-

-

Lipid Analysis:

-

Gas Chromatography (GC): Used to analyze the fatty acid composition of cellular membranes to determine the extent of this compound incorporation.[1][7] This involves extracting lipids from cells, converting the fatty acids to their methyl esters (FAMEs), and then separating and quantifying the FAMEs by GC.[1]

-

-

Inflammasome Activation Assays:

-

ELISA: Enzyme-linked immunosorbent assays are used to measure the secretion of pro-inflammatory cytokines, such as IL-1β, into the cell culture supernatant, which is a hallmark of inflammasome activation.

-

Western Blotting: Can be used to detect the cleavage and activation of caspase-1, a key component of the inflammasome complex.

-

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound's linear structure, a direct consequence of its trans double bond, is the foundation for its distinct physicochemical and biological properties. Its ability to alter cell membrane fluidity and modulate key signaling pathways, particularly those involved in inflammation and lipid metabolism, provides a molecular basis for its association with adverse health outcomes. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the complex interactions of this compound within biological systems. A thorough understanding of these mechanisms is crucial for the development of effective strategies to mitigate the health risks associated with the consumption of industrially produced trans fatty acids.

References

- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Elaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid ((9E)-octadec-9-enoic acid) is the trans isomer of oleic acid and the most prevalent trans fatty acid found in partially hydrogenated vegetable oils. Its linear structure, a consequence of the trans configuration of its double bond, confers physical properties more akin to saturated fatty acids, such as a higher melting point compared to its cis counterpart, oleic acid. This distinction in structure and properties has significant implications for its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of key signaling pathways it modulates.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₄O₂ | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 42 - 45 °C | [3] |

| Boiling Point | 288 °C at 100 mmHg | |

| 234 °C at 15 mmHg | ||

| Density | 0.8734 g/cm³ at 20 °C | |

| Refractive Index (n_D_) | 1.4597 at 20 °C |

Table 2: Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (approx. 100 mg/mL) | [2] |

| Soluble in chloroform (B151607) and slightly soluble in ethyl acetate. | ||

| pKa | ~9.95 | [4] |

| LogP | ~6.78 |

Table 3: Spectroscopic Data

| Spectroscopy Type | Key Features and Parameters | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ ~5.3-5.4 ppm (olefinic protons), ~2.2-2.3 ppm (α-methylene protons), ~2.0 ppm (allylic protons), ~1.6 ppm (β-methylene protons), ~1.2-1.4 ppm (methylene chain), ~0.8-0.9 ppm (terminal methyl group). | [5] |

| ¹³C NMR (CDCl₃) | δ ~180 ppm (carboxyl carbon), ~130 ppm (olefinic carbons), various signals between ~14-34 ppm for the aliphatic carbons. | [6] |

| Infrared (IR) | Characteristic peaks for C=O stretching (carboxylic acid), C=C stretching (trans), and C-H stretching. | |

| Mass Spectrometry (MS) | Molecular Ion [M]⁻ at m/z 281.2486 (as elaidate). Fragmentation patterns can be used to determine the position of the double bond. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Tube Method - AOCS Official Method Cc 1-25)

This method determines the temperature at which a fat becomes completely clear and liquid.[7][8]

Apparatus:

-

Melting point capillary tubes (1 mm i.d., 50-80 mm length)[7]

-

Calibrated thermometer (e.g., AOCS Specification H 6-40 or H 7-45)[7]

-

600 mL glass beaker[7]

-

Heating source with variable control (e.g., electric hot plate)[7]

-

Refrigerator

Procedure:

-

Melt the this compound sample and filter through filter paper to remove any impurities and ensure the sample is completely dry.[7]

-

Dip at least three clean capillary tubes into the molten sample, allowing the substance to rise to a height of approximately 10 mm.[7]

-

Fuse the end of the capillary tube containing the sample in a small flame, being careful not to burn the fat.[7]

-

Place the prepared capillary tubes in a beaker and cool in a refrigerator at 4–10 °C for 16 hours.[7]

-

Attach the capillary tubes to the thermometer with a rubber band so that the bottom of the sample is level with the thermometer bulb.[7]

-

Suspend the thermometer in the center of a 600 mL beaker containing water, ensuring the sample is submerged.[7]

-

Heat the water bath slowly, with constant stirring, at a rate of 0.5 °C per minute.[7]

-

Record the temperature at which the this compound sample becomes completely clear and liquid. This is the melting point.[7]

-

The average of at least three determinations should be reported, with results agreeing within 0.5 °C.[7]

Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a method to quantitatively determine the solubility of this compound in a given organic solvent.

Apparatus:

-

Analytical balance (accuracy ± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled bath set to the desired temperature and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound to avoid degradation.

-

Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken. Express the result in g/L or mg/mL.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 20-25 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[5]

-

Transfer the solution to a 5-mm NMR tube.[9]

¹H NMR Parameters:

-

Spectrometer Frequency: 500 MHz or higher for better resolution.

-

Pulse Angle: 30°[10]

-

Acquisition Time: ~2.5 seconds[9]

-

Relaxation Delay: 1-2 seconds[9]

-

Number of Scans: 32-64 scans are typically sufficient.[10]

¹³C NMR Parameters:

-

Spectrometer Frequency: 125 MHz or higher.

-

Pulse Angle: 90°[9]

-

Number of Scans: 200 or more scans may be necessary due to the lower natural abundance of ¹³C.[9]

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

-

Place approximately 20 mg of the fat/oil sample containing this compound into a vial.[11]

-

Add 2 mL of 0.5 M methanolic sodium hydroxide.[11]

-

Heat the vial at 100 °C for 5 minutes and then cool.[11]

-

Add 2 mL of boron trifluoride (BF₃) reagent and heat again at 100 °C for 5 minutes.[11]

-

Add 2 mL of isooctane (B107328) and a saturated sodium chloride solution, then vortex for 1 minute.[11]

-

The upper isooctane layer containing the FAMEs is collected for injection.[11]

GC-MS Parameters (Example):

-

GC Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Oven Temperature Program: Initial temperature of 45°C held for 4 min, then ramped to 175°C at 13°C/min and held for 27 min, followed by a ramp to 215°C at 4°C/min and held for 10 min.[11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Range: m/z 35-500.[11]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, particularly those involved in apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound-Induced Caspase-Mediated Apoptosis

This compound can trigger apoptosis in endothelial cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.[12]

This compound-Induced ER Stress-Mediated Apoptosis

This compound can also induce apoptosis by causing endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR). Prolonged ER stress leads to the upregulation of pro-apoptotic factors.[13][14]

General Prostaglandin (B15479496) Synthesis Pathway

While this compound itself is not a direct precursor for the major classes of prostaglandins (B1171923) in the same way as arachidonic acid, it can influence prostaglandin synthesis. This generalized diagram shows the conversion of arachidonic acid to prostaglandins, which can be modulated by various fatty acids.[15][16]

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of this compound, standardized experimental protocols for their measurement, and visual representations of its impact on critical cellular signaling pathways. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the roles and effects of this significant trans fatty acid.

References

- 1. abeomics.com [abeomics.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scribd.com [scribd.com]

- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. spectrabase.com [spectrabase.com]

- 7. library.aocs.org [library.aocs.org]

- 8. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]

- 12. The caspase pathway of linothis compound (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 16. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Isomerization of Oleic Acid to Elaidic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of elaidic acid through the isomerization of oleic acid. It details various methodologies, presents quantitative data for comparative analysis, and explores the implications of this compound in cellular signaling pathways relevant to drug development.

Introduction: The Significance of Oleic to this compound Isomerization

Oleic acid (cis-9-octadecenoic acid) and this compound (trans-9-octadecenoic acid) are geometric isomers, differing only in the configuration of their carbon-carbon double bond. While oleic acid is a ubiquitous cis-unsaturated fatty acid found in numerous natural sources, this compound is the principal trans fatty acid commonly formed during the industrial partial hydrogenation of vegetable oils.[1] The distinct spatial arrangement of these isomers leads to significant differences in their physical properties and biological activities. The synthesis of this compound from oleic acid is a critical process for researchers studying the metabolic and signaling effects of trans fats, which have been implicated in various health conditions.

Synthesis of this compound from Oleic Acid

The conversion of oleic acid to this compound can be achieved through several methods, primarily involving thermal, chemical, or catalytic isomerization. The choice of method depends on the desired yield, purity, and scale of the synthesis.

Thermal Isomerization

Thermal isomerization relies on heating oleic acid to induce a cis-to-trans conversion of the double bond. This process is often carried out under an inert atmosphere to minimize oxidation. The reaction follows first-order kinetics, with the rate increasing with temperature.[2]

A detailed experimental protocol for the thermal isomerization of oleic acid is as follows:

-

Preparation: Place 1.0 g of high-purity oleic acid into a series of bio-test tubes.[1]

-

Inert Atmosphere: Purge each tube with an inert gas, such as argon or nitrogen, to create an oxygen-free environment and prevent oxidation.

-

Heating: Heat the sealed test tubes in a dry thermo unit or an oil bath at a controlled temperature. Common temperature ranges for thermal isomerization are between 100°C and 180°C.[2][3]

-

Reaction Time: Maintain the temperature for a specified duration. The reaction time will influence the final yield of this compound. Samples can be taken at various time points to monitor the progress of the isomerization.

-

Cooling and Termination: After the desired reaction time, rapidly cool the test tubes in an ice bath to quench the reaction.[1]

-

Purification: The resulting mixture of oleic and this compound can be purified by techniques such as low-temperature crystallization or chromatography to isolate this compound.

-

Analysis: The conversion of oleic acid to this compound can be quantified using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Raman Spectroscopy.[4]

Chemical Isomerization using Nitrogen Oxides

A common and efficient laboratory-scale method for the synthesis of this compound involves the use of nitrogen oxides generated in situ from sodium nitrite (B80452) and a strong acid.

The following is a step-by-step procedure for the isomerization of oleic acid using nitrogen oxides[5]:

-

Reactant Mixture: In a suitable reaction vessel, combine 9.6 g of oleic acid with a solution of 0.5 g of sodium nitrite dissolved in 2 ml of water.

-

Heating: Gently heat the mixture to 58-62°C on a water bath.

-

Addition of Acid: While maintaining the temperature, add 5 ml of a 50/50 (v/v) solution of concentrated nitric acid and water to the reaction mixture.

-

Reaction: Stir the mixture for 15 minutes at 58-62°C.

-

Crystallization: Remove the vessel from the water bath and allow it to stand at room temperature for 1 hour. The fatty acid layer will solidify as this compound crystallizes.

-

Extraction and Washing: Transfer the solidified fatty acid layer to a separatory funnel containing 200 ml of diethyl ether. Wash the ether solution with water until it is free of mineral acid.

-

Drying and Filtration: Dry the ether solution over anhydrous sodium sulfate (B86663) and filter.

-

Isolation: Chill the filtrate to -25°C for 30 minutes to precipitate the this compound crystals.

-

Collection: Collect the crystals by filtration. This procedure typically yields approximately 5 grams of this compound.

Catalytic Isomerization

Various catalysts can be employed to facilitate the isomerization of oleic acid, often under milder conditions than thermal methods.

Acid-activated clays (B1170129) are effective catalysts for the cis-trans isomerization of oleic acid. The reaction can be carried out with or without an inert solvent.[2]

Zeolites, particularly those with acidic properties, can also catalyze the isomerization of oleic acid. This method is of interest for producing branched-chain fatty acids as well, where this compound can be an intermediate.

Quantitative Data on Isomerization Methods

The efficiency of each isomerization method can be evaluated based on the yield of this compound and the reaction conditions. The following tables summarize the quantitative data from various studies.

| Method | Catalyst/Reagent | Temperature (°C) | Time | Yield of this compound (%) | Reference |

| Thermal | None | 100-160 | 1-6 h | Rate constants 1.34-5.25 x 10⁻³/h | [2] |

| Thermal | Oxygen | >120 | Varies | Qualitative, significant isomerization | [4][6] |

| Chemical | Sodium nitrite, Nitric acid | 58-62 | 15 min | ~52% (based on 5g from 9.6g) | [5] |

| Catalytic | Acid-activated clay | 180-200 | < 2 h | Up to 55% (for methyl oleate) | [2] |

Table 1: Summary of Quantitative Data for this compound Synthesis.

Experimental Workflows

To provide a clearer understanding of the laboratory procedures, the following diagrams illustrate the workflows for the key synthesis methods.

This compound in Cellular Signaling: Implications for Drug Development

This compound is not merely an inert structural isomer of oleic acid; it actively participates in cellular signaling cascades that are highly relevant to disease states, particularly in cancer and metabolic disorders. Understanding these pathways is crucial for drug development professionals seeking to modulate their effects.

Activation of EGFR via GPR40/120 and c-Src

One of the key signaling pathways initiated by this compound involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is mediated by G-protein coupled receptors (GPCRs) GPR40 and GPR120, and the non-receptor tyrosine kinase c-Src.

The proposed mechanism is as follows:

-

Binding to GPCRs: this compound binds to GPR40 and GPR120 on the cell surface.

-

c-Src Activation: This binding event leads to the activation of c-Src.

-

EGFR Transactivation: Activated c-Src then phosphorylates and transactivates EGFR, initiating downstream signaling cascades.[5]

Downstream Signaling Pathways

The transactivation of EGFR by this compound triggers several downstream signaling pathways that are implicated in cell proliferation, survival, and inflammation. These include the MAPK/ERK and PI3K/Akt/mTOR pathways.

-

MAPK/ERK and p38 MAPK Pathways: this compound has been shown to induce the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2 and p38 MAPK.[7][8] This activation can lead to the formation of the NLRP3 inflammasome and increased release of inflammatory factors.[7][8]

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth and survival. EGFR activation is a known upstream activator of this pathway.[9][10] While direct studies comprehensively linking this compound to this entire cascade are emerging, the established connection between EGFR and PI3K/Akt/mTOR suggests a strong likelihood of its involvement in this compound-induced cellular responses.[9][10]

Conclusion

The synthesis of this compound from oleic acid is a fundamental process for research in nutrition, cell biology, and drug discovery. This guide has provided detailed experimental protocols for the primary synthesis methods, along with quantitative data to aid in methodological selection. Furthermore, the elucidation of this compound's role in activating critical signaling pathways, such as the EGFR cascade, highlights its importance as a bioactive molecule. For drug development professionals, understanding these mechanisms offers potential targets for therapeutic intervention in diseases where trans fatty acids are implicated. Further research into the nuanced downstream effects of this compound-induced signaling will continue to be a valuable area of investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. US3065248A - Process for isomerization of oleic acid and its derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. Phosphatidic acid-PKA signaling regulates p38 and ERK1/2 functions in ligand-independent EGFR endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: A rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Elaidic Acid on Cell Membrane Integrity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic acid, the primary trans fatty acid found in industrially hydrogenated vegetable oils, has been a subject of intense scientific scrutiny due to its association with various pathologies, including cardiovascular disease and cancer. A significant portion of its biological activity stems from its incorporation into cellular membranes, where it alters the biophysical properties of the lipid bilayer and modulates the function of membrane-associated proteins and signaling pathways. This technical guide provides an in-depth analysis of the biological role of this compound in cell membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing affected signaling pathways and experimental workflows.

Introduction

This compound is the trans isomer of oleic acid, a common monounsaturated fatty acid. The linear structure of this compound, in contrast to the kinked conformation of oleic acid, allows it to pack more tightly within the cell membrane, mimicking the properties of saturated fatty acids. This structural difference is the foundation for its distinct biological effects. When incorporated into membrane phospholipids (B1166683), this compound can significantly alter membrane fluidity, the organization of lipid rafts, and the activity of embedded proteins, thereby impacting cellular signaling and homeostasis.

Incorporation of this compound into Cell Membranes

Dietary this compound is readily incorporated into the phospholipids of various cell types. Studies have shown that supplementation of culture medium with this compound leads to its esterification at both the sn-1 and sn-2 positions of phosphatidylcholine and phosphatidylethanolamine. In some models, this compound can constitute up to 50% of the acyl groups in phospholipids. This incorporation displaces other fatty acids, including saturated and polyunsaturated fatty acids, leading to a significant remodeling of the membrane's lipid profile.

Biophysical Effects on the Cell Membrane

The integration of this compound into the lipid bilayer has profound effects on the physical properties of the cell membrane.

Membrane Fluidity

This compound's linear structure allows for more ordered packing of phospholipids, which generally leads to a decrease in membrane fluidity. However, the precise effect can be complex and dependent on the specific lipid composition of the membrane. Some studies using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have shown that the incorporation of this compound does not grossly modify the physical state of the acyl chains in the hydrophobic core of mitochondrial membranes, with fluorescence polarization values remaining between 0.133 and 0.135 at 25°C, similar to membranes without this compound[1]. This suggests that in some contexts, this compound may behave physically like a saturated fatty acid[1]. In contrast, other reports indicate that trans fatty acids can reduce membrane fluidity[2].

Lipid Rafts and Cholesterol

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which function as platforms for signal transduction. This compound has been shown to be preferentially integrated into these cholesterol-rich rafts[3]. This incorporation can lead to an increase in the cholesterol content of the rafts, further altering their stability and function[3]. The altered lipid raft composition directly impacts the localization and activity of raft-associated proteins, such as growth factor receptors.

Quantitative Data on the Effects of this compound

The following tables summarize some of the quantitative findings on the impact of this compound on cellular processes.

| Parameter Assessed | Cell Type | This compound Concentration | Quantitative Effect | Reference |

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 0.5 mM (12h) | 1.7-fold decrease | [4] |

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 1 mM (12h) | 2.3-fold decrease | [4] |

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 2 mM (12h) | 5.1-fold decrease | [4] |

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 0.5 mM (24h) | 2.1-fold decrease | [4] |

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 1 mM (24h) | 2.6-fold decrease | [4] |

| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 2 mM (24h) | 5.7-fold decrease | [4] |

| TNF-α Expression | C2C12 Myotubes | Not specified | Increased | [5] |

| IL-15 mRNA Levels | C2C12 Myotubes | Not specified | Reduced | [5] |

| Resistin Gene Expression | 3T3-L1 Adipocytes | Not specified | No significant effect | [5] |

| Adiponectin Gene Expression | 3T3-L1 Adipocytes | Not specified | No significant effect | [5] |

| Membrane Component | Tissue/Cell Type | Dietary Condition | Incorporation Level | Reference |

| Phosphatidylcholine (PC) | Rat Liver Mitochondria | Trielaidin-enriched diet | 31% of fatty acids at position 1 | [1] |

| Phosphatidylethanolamine (PE) | Rat Liver Mitochondria | Trielaidin-enriched diet | 42.5% of fatty acids at position 1 | [1] |

| Phosphatidylinositol (PI) | Rat Liver Mitochondria | Trielaidin-enriched diet | 43% of fatty acids at position 1 | [1] |

| Phospholipids | L-M Cells | 40 µg/ml in culture medium | 50% of total acyl groups | [6] |

| Phosphatidylcholine & Phosphatidylethanolamine | Rat Heart Sarcolemma | 5% this compound diet | Enriched with this compound | [7] |

Impact on Cellular Signaling Pathways

This compound's influence on membrane structure and protein function translates into significant alterations in key cellular signaling pathways.

Pro-inflammatory Signaling

This compound is known to promote inflammatory responses. It can activate the NF-κB and MAPK signaling pathways, leading to the increased production of pro-inflammatory cytokines.

Caption: this compound promotes inflammation via lipid raft-mediated activation of MAPK and NF-κB pathways.

Insulin (B600854) Signaling

This compound has been implicated in the development of insulin resistance. It can impair insulin-stimulated glucose uptake by interfering with the insulin signaling cascade. Specifically, it can suppress the insulin-induced fusion of GLUT4 storage vesicles with the plasma membrane.

Pro-metastatic Signaling in Cancer

In the context of cancer, this compound has been shown to promote metastasis. By integrating into lipid rafts, it can enhance the activity of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream signaling pathways that promote cancer cell stemness and epithelial-mesenchymal transition (EMT).

Caption: this compound enhances cancer cell stemness and metastasis by activating EGFR signaling within lipid rafts.

Experimental Methodologies

A variety of experimental techniques are employed to investigate the biological roles of this compound in cell membranes.

Analysis of Membrane Lipid Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining the fatty acid composition of cell membranes.

-

Protocol: GC-MS Analysis of Membrane Fatty Acids

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include appropriate controls (e.g., vehicle, oleic acid).

-

Lipid Extraction: Harvest cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This involves homogenizing the cells in a chloroform/methanol mixture to solubilize the lipids.

-

Saponification and Methylation: Saponify the extracted lipids using a strong base (e.g., methanolic KOH) to release the fatty acids from the glycerol (B35011) backbone. Convert the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

-

FAME Extraction: Extract the FAMEs into an organic solvent such as hexane.

-

GC-MS Analysis: Inject the FAME sample into a gas chromatograph equipped with a capillary column suitable for FAME separation. The FAMEs are separated based on their volatility and polarity. The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Identify and quantify the different fatty acids, including this compound, by comparing their retention times and mass spectra to known standards.

-

Measurement of Membrane Fluidity

Fluorescence Anisotropy is a common method to assess membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

-

Protocol: Fluorescence Anisotropy Measurement

-

Probe Selection: Choose a suitable fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane.

-

Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes that have been treated with this compound.

-

Probe Labeling: Incubate the cell or liposome suspension with the fluorescent probe to allow its incorporation into the membranes.

-

Fluorescence Measurement: Place the labeled sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of the emitted light that is polarized both parallel (I||) and perpendicular (I⊥) to the excitation light.

-

Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrument-specific correction factor.

-

Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity.

-

Analysis of Signaling Pathways

Western Blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying changes in signaling pathways.

-

Protocol: Western Blot Analysis of NF-κB Activation

-

Cell Lysis: After treating cells with this compound and a stimulant (e.g., LPS), lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-p65 subunit of NF-κB).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal using an imaging system and quantify the band intensities to determine the relative abundance of the target protein.

-

Caption: A generalized workflow for studying the effects of this compound on membrane composition and signaling.

Implications for Health and Drug Development

The profound effects of this compound on cell membrane biology underscore its role in the pathogenesis of chronic diseases. By promoting inflammation and insulin resistance, and potentially contributing to cancer metastasis, dietary intake of this compound poses a significant health risk. For drug development professionals, understanding how this compound alters membrane properties and signaling can provide insights into novel therapeutic targets. For instance, strategies to counteract the membrane-rigidifying effects of trans fats or to inhibit the specific signaling pathways they activate could be explored for the prevention or treatment of associated diseases. Furthermore, the impact of this compound on membrane fluidity and lipid raft composition may alter the efficacy and pharmacokinetics of drugs that interact with membrane proteins or are transported across the cell membrane.

Conclusion

This compound is not merely an inert component of the diet but an active modulator of cell membrane structure and function. Its incorporation into membrane phospholipids sets off a cascade of events, from alterations in membrane fluidity and lipid raft organization to the dysregulation of critical signaling pathways involved in inflammation, metabolism, and cancer. The experimental approaches detailed in this guide provide a framework for researchers to further elucidate the complex roles of this compound and other dietary lipids in cellular health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Steady-state fluorescence polarization study of structurally defined phospholipids from liver mitochondria of rats fed this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alteration of rat heart sarcolemma lipid composition by dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Elaidic Acid in Ruminant Fats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of elaidic acid in ruminant fats. It details the biochemical processes of its formation, its concentration in various ruminant-derived products, and the analytical methodologies used for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic and physiological effects of naturally occurring trans fatty acids.

Introduction to this compound in the Context of Ruminant Fats

This compound (C18:1 trans-9) is a monounsaturated trans fatty acid that, while commonly associated with industrial hydrogenation of vegetable oils, also occurs naturally in the fat of ruminant animals such as cattle, sheep, and goats.[1][2] In ruminants, this compound is one of several trans fatty acid isomers produced as intermediates during the biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) by microorganisms in the rumen.[1][3] Unlike industrially produced trans fats, which can contain a wide array of isomers, ruminant fats contain a more specific profile of trans fatty acids, with vaccenic acid (C18:1 trans-11) being the most predominant, followed by other isomers including this compound.[1][4] The concentration of these naturally occurring trans fats in ruminant milk and meat typically ranges from 2% to 6% of the total fat content.[5][6]

The presence of this compound and other trans fatty acids in ruminant-derived foods is of significant interest due to the ongoing research into the differential health effects of natural versus industrial trans fats.[7][8] This guide will delve into the core scientific principles governing the formation of this compound in ruminants and the methods used to analyze its presence.

The Biochemical Pathway: Rumen Biohydrogenation

The formation of this compound in ruminants is a direct consequence of the biohydrogenation process carried out by a complex consortium of rumen microbes.[9][10] This process is a protective mechanism for these microorganisms against the toxic effects of high concentrations of unsaturated fatty acids.[11] The primary dietary precursors for this compound are linoleic acid (C18:2 cis-9, cis-12) and α-linolenic acid (C18:3 cis-9, cis-12, cis-15), which are abundant in fresh pasture and certain oilseeds fed to livestock.[11][12]

The biohydrogenation of linoleic acid to stearic acid (C18:0) involves several key enzymatic steps, leading to the formation of various intermediates, including conjugated linoleic acids (CLAs) and monounsaturated trans fatty acids. While the main pathway leads to vaccenic acid, alternative pathways can result in the formation of this compound.

Below is a diagram illustrating the generalized pathway of linoleic acid biohydrogenation in the rumen, highlighting the formation of key intermediates.

Caption: Rumen biohydrogenation of linoleic acid.

Quantitative Data on this compound in Ruminant Products

The concentration of this compound in ruminant fats is variable and influenced by several factors, primarily the animal's diet. Other contributing factors include the breed of the animal, its stage of lactation, and individual variations in rumen microbial populations.[13][14] High-forage diets, particularly those rich in fresh pasture, tend to increase the proportion of unsaturated fatty acids entering the rumen, which can lead to higher concentrations of biohydrogenation intermediates, including this compound.[15]

| Product | Total Fat Content (%) | Total Trans Fat (% of total fat) | This compound (% of total trans fat) | Primary Dietary Influence | Reference(s) |

| Cow's Milk | 3.5 - 5.0 | 2 - 6 | 5 - 15 | Pasture vs. Concentrate Feed | [4][5][16] |

| Butter | 80 - 82 | 3 - 7 | 5 - 15 | Pasture vs. Concentrate Feed | [1][16] |

| Beef (subcutaneous fat) | Variable | 2 - 5 | 10 - 20 | Forage vs. Grain Finishing | [1][16] |

| Lamb (subcutaneous fat) | Variable | 3 - 8 | 10 - 20 | Forage vs. Grain Finishing | [7] |

Experimental Protocols for Quantification

The accurate quantification of this compound in the complex matrix of ruminant fat requires sophisticated analytical techniques. Gas chromatography (GC) is the most widely used and reliable method for separating and quantifying fatty acid isomers.[17][18]

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

A crucial first step is the extraction of lipids from the food matrix, followed by derivatization to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

Protocol: Folch Extraction and Base-Catalyzed Transesterification

-

Homogenization: Homogenize a known weight of the sample (e.g., 1-5 grams of milk or minced meat) in a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution.

-

Lipid Extraction: Agitate the mixture for 20-30 minutes at room temperature. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Isolation: Carefully collect the lower chloroform layer containing the lipids.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen.

-

Transesterification: Add a known volume of 0.5 M sodium methoxide (B1231860) in methanol to the extracted lipid. Heat at 50-60°C for 10-15 minutes.

-

Neutralization and Extraction: Cool the sample, add a solution of sodium chloride, and extract the FAMEs with hexane (B92381).

-

Final Preparation: Collect the hexane layer, evaporate to a small volume under nitrogen, and reconstitute in a known volume of hexane for GC analysis.

Gas Chromatographic Analysis

The separation of trans fatty acid isomers requires the use of highly polar capillary columns.

GC-FID (Flame Ionization Detection) Parameters

-

Column: Highly polar capillary column (e.g., CP-Sil 88 or SP-2560), 100 m length, 0.25 mm internal diameter, 0.20 µm film thickness.[19]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 170°C at 5°C/minute.

-

Ramp 2: Increase to 225°C at 2°C/minute, hold for 15-20 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Identification: FAME peaks are identified by comparing their retention times with those of certified reference standards.

-

Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard (e.g., C13:0 or C21:0) added before transesterification.

Below is a workflow diagram for the experimental protocol.

Caption: Workflow for quantifying this compound.

Conclusion

The natural occurrence of this compound in ruminant fats is a well-established phenomenon resulting from the intricate microbial processes within the rumen. While present in smaller quantities compared to vaccenic acid, its study is crucial for a complete understanding of the composition of ruminant-derived foods and their potential physiological effects. The methodologies outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for ongoing research in nutrition, food science, and drug development. The continued investigation into the biohydrogenation pathways and the factors influencing them will further enhance our ability to modulate the fatty acid profiles of ruminant products.

References

- 1. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Recent developments in altering the fatty acid composition of ruminant-derived foods | animal | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Ruminant and industrially produced trans fatty acids: health aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]

- 8. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Biohydrogenation of unsaturated fatty acids by a mixed culture of rumen microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

- 12. Biohydrogenation | Megalac [megalac.com]

- 13. Role of Fatty Acids in Milk Fat and the Influence of Selected Factors on Their Variability—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. cambridge.org [cambridge.org]

- 16. Trans fat - Wikipedia [en.wikipedia.org]

- 17. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 19. who.int [who.int]

Whitepaper: Industrial Production of Elaidic Acid via Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the industrial production of elaidic acid, the trans isomer of oleic acid. Historically significant in the food industry for its role in partially hydrogenated vegetable oils, this compound is now primarily produced for research, pharmaceutical, and biochemical applications due to health concerns associated with trans fats. This document details the core chemical processes, experimental protocols for synthesis and purification, and quantitative data derived from laboratory and industrial-scale operations.

Introduction to this compound

This compound (trans-9-octadecenoic acid) is a monounsaturated trans fatty acid with the chemical formula C18H34O2.[1][2] It is the trans isomer of the naturally occurring oleic acid.[2][3] The primary source of this compound on an industrial scale has been the partial hydrogenation of vegetable oils.[1][2][3] This process was widely used to improve the shelf life, stability, and texture of food products like margarine, shortening, and baked goods.[3] However, due to the adverse health effects associated with trans fats, its use in the food industry has significantly declined.[3] Currently, high-purity this compound is synthesized for various applications, including as a pharmaceutical solvent and a research compound in studies of cellular processes.[4][5]

Core Production Methodology: Partial Hydrogenation

The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of polyunsaturated vegetable oils.[1][3] This process involves the addition of hydrogen across the double bonds of unsaturated fatty acids, leading to both saturation and the isomerization of cis double bonds to the more stable trans configuration.

Key Feedstocks:

The starting material is typically a refined vegetable oil rich in oleic and linoleic acids.

Hydrogenation is a complex catalytic process. The selectivity of the reaction, which is crucial for maximizing the yield of this compound while minimizing the production of fully saturated fatty acids like stearic acid, is influenced by several factors:

-

Catalyst Type: Nickel-based catalysts are common in industrial applications.[1][7] Palladium and platinum catalysts are also used, particularly when specific selectivities are desired.[6]

-

Temperature: Higher temperatures generally favor the formation of trans isomers.[7]

-

Hydrogen Pressure: Lower hydrogen pressure can increase selectivity towards monoenes and trans isomers.

-

Agitation: Proper mixing is essential to ensure efficient contact between the oil, hydrogen gas, and catalyst.

Experimental Protocols

A common laboratory method for producing this compound involves the isomerization of oleic acid using nitrogen oxides.

Procedure:

-

A mixture of 9.6 g of oleic acid and a solution of 0.5 g of sodium nitrite (B80452) in 2 ml of water is heated to 58-62°C on a water bath.[8]

-

5 ml of a 50/50 mixture of concentrated nitric acid and water is added to the heated mixture.[8]

-

The mixture is stirred for 15 minutes and then allowed to stand for 1 hour.[8]

-

The solidified fatty acid layer is dissolved in 200 ml of ether, washed to remove mineral acid, dried, and filtered.[8]

-

The ether solution is chilled to -25°C for 30 minutes, and the resulting crystals of this compound are collected by filtration.[8]

While specific proprietary details vary, a general protocol for industrial hydrogenation is as follows:

-

Feedstock Preparation: Refined, bleached, and deodorized vegetable oil is dried under vacuum to remove moisture, which can poison the catalyst.[7]

-

Reaction: The dry oil is heated to the reaction temperature (e.g., 140-200°C) in a stirred-tank reactor (autoclave).[7] A finely dispersed nickel catalyst is introduced.

-

Hydrogenation: Pressurized hydrogen gas is sparged into the reactor. The reaction is monitored by measuring the refractive index or iodine value of the oil, which correlates with the degree of unsaturation.

-

Catalyst Removal: Once the desired degree of hydrogenation is reached, the oil is cooled, and the nickel catalyst is removed by filtration.

-

Purification: The partially hydrogenated oil, which contains a mixture of this compound, oleic acid, stearic acid, and other fatty acids, undergoes further processing.

High-purity this compound is typically obtained through fractional distillation or crystallization.

Crystallization Protocol:

-

The fatty acid mixture is dissolved in a suitable solvent, such as acetone (B3395972) or a petroleum ether/ethanol (B145695) mixture.[8][9]

-

The solution is cooled to a specific temperature to induce the crystallization of the desired fatty acid. For instance, this compound can be crystallized from an ether solution at -25°C.[8]

-

The crystals are separated by filtration, washed, and dried. This process may be repeated to achieve higher purity.

Quantitative Data

The following tables summarize quantitative data from various studies on the hydrogenation of fatty acids.

Table 1: Catalyst Performance in Selective Hydrogenation

| Catalyst | Substrate | Temperature (°C) | H2 Pressure (bar) | Key Finding |

|---|---|---|---|---|

| Pt on polyetherimide-membrane | Sunflower Oil | 70 | 4.5 | Produced 40% of the this compound compared to a slurry reactor under similar conditions, with higher selectivity for cis-isomers.[6] |

| Pd/C | Sunflower Oil | Not specified | Not specified | Under ideal conditions, only a 4% increase in stearic acid (C18:0) was observed at a linoleic acid (C18:2) content of <5%.[6] |

| Nickel | Linseed Oil | Room Temperature | 400 atm | Significant hydrogenation observed after 48 hours, though not selective for monounsaturated fatty acids.[10] |

Table 2: Reaction Conditions for Fatty Acid Hydrogenation

| Substrate | Catalyst | Temperature (°C) | H2 Pressure | Solvent | Reaction Time |

|---|---|---|---|---|---|

| Linseed Oil | Nickel (20 wt%) | Room Temperature | 400 atm | Diethyl ether | 48 hours[10] |

| Linolenic Acid | 5wt% Pd/Al2O3 | 573K (oxidation), 473K (reduction) | Not specified | Anhydrous dodecane | Not specified[11] |

| Acid Oils | Nickel | 280 | In situ H2 generation | Supercritical ethanol | Not specified[12] |

Process Visualization

References

- 1. This compound [tiiips.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00488D [pubs.rsc.org]

- 7. aocs.org [aocs.org]

- 8. aocs.org [aocs.org]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

The Impact of Elaidic Acid on Lipid Metabolism and Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of elaidic acid, the primary trans fatty acid isomer found in industrially hydrogenated vegetable oils, on lipid metabolism and cholesterol homeostasis. Citing a range of in vitro, animal, and human studies, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. The information presented herein is intended to serve as a critical resource for researchers and professionals in the fields of cardiovascular disease, lipidology, and drug development.

Executive Summary

This compound consumption is consistently linked to an atherogenic lipid profile, characterized by increased levels of low-density lipoprotein (LDL) cholesterol and decreased levels of high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] Mechanistically, this compound has been shown to modulate the activity of key proteins involved in cholesterol transport and synthesis, including cholesteryl ester transfer protein (CETP) and lecithin-cholesterol acyltransferase (LCAT).[1][6][7][8][9] Furthermore, it directly influences hepatic lipogenesis through the upregulation of the sterol regulatory element-binding protein (SREBP) signaling pathway.[10][11] This guide will delve into the quantitative effects, experimental approaches used to elicit these findings, and the underlying molecular mechanisms.

Quantitative Effects of this compound on Lipid Profiles

The consumption of this compound leads to significant and quantifiable changes in plasma lipid and lipoprotein concentrations. The following tables summarize the key quantitative data from human and animal studies.

Table 1: Human Studies on this compound and Lipoprotein Cholesterol

| Study Population | Dietary Intervention | Duration | LDL Cholesterol Change | HDL Cholesterol Change | Total Cholesterol Change | Lp(a) Change | Reference |

| 27 men and women | 5.5% energy from this compound vs. cis-oleic acid, palmitic acid, or myristic + lauric acid | 4 weeks | Significantly elevated vs. 16:0 and 18:1 rich fats | Uniquely depressed relative to all fats tested | Significantly elevated vs. 16:0 and 18:1 rich fats | Elevated relative to all dietary treatments | [2] |

| 27 mildly hypercholesterolemic men | 7% energy from this compound vs. oleic acid, palmitic acid, and butter fat | 3 weeks | 165 mg/dL (vs. 151 mg/dL on oleic acid) | 38 mg/dL (vs. 42 mg/dL on palmitic acid) | Similar to butter and palmitic acid diets | Increased to 296 U/L (from 235 U/L on butter diet) | [12] |

Table 2: Animal Studies on this compound and Lipid Parameters

| Animal Model | Dietary Intervention | Duration | Key Findings | Reference |

| Cebus monkeys | 5% energy from this compound vs. palmitic acid | 14 weeks | Significantly greater reduction in HDL-C compared to palmitate diet (106 vs. 117 mg/dL).[8] | [8] |

| Rabbits | Cholesterol-coated pellets with this compound vs. oleic acid or corn oil | 84 days | Higher serum free and total cholesterol compared to the oleic acid-fed group.[13] | [13] |

| Mice | Oral gavage of 0.2 mg/g body weight this compound | 8 weeks | Significantly increased LDL-c and total cholesterol in liver and serum.[14] | [14] |

Key Mechanisms of Action and Signaling Pathways

This compound exerts its influence on lipid metabolism through several interconnected mechanisms, primarily by altering the function of key enzymes and transcription factors.

Modulation of Cholesterol Transport Proteins